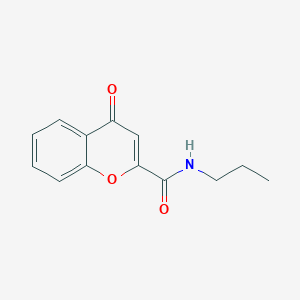
4-oxo-N-propylchromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-propylchromene-2-carboxamide is a chemical compound that belongs to the class of chromen-2-one derivatives. It has been extensively studied due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in treating various diseases and disorders, making it a subject of interest for researchers.
Mecanismo De Acción
The mechanism of action of 4-oxo-N-propylchromene-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological activities by modulating various cellular signaling pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-oxo-N-propylchromene-2-carboxamide in lab experiments is its low toxicity. The compound has been found to be relatively safe even at high concentrations. Another advantage is its versatility, as it can be used in various assays to study different cellular processes. However, a limitation of using the compound is its low solubility, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 4-oxo-N-propylchromene-2-carboxamide. One area of interest is its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound has been found to have neuroprotective effects and could be further studied for its potential in treating these diseases. Another area of interest is its potential applications in cancer therapy. The compound has been found to induce apoptosis in cancer cells and could be further studied for its potential as an anticancer agent. Additionally, the compound could be further modified to improve its pharmacological properties and increase its efficacy.
Métodos De Síntesis
The synthesis of 4-oxo-N-propylchromene-2-carboxamide can be achieved through various methods. One of the commonly used methods involves the reaction of 4-hydroxycoumarin with propionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product.
Aplicaciones Científicas De Investigación
4-oxo-N-propylchromene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various pharmacological activities such as anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. The compound has been found to be effective in treating various diseases and disorders such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
4-oxo-N-propylchromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-7-14-13(16)12-8-10(15)9-5-3-4-6-11(9)17-12/h3-6,8H,2,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFQBZRJLZIDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=O)C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methylamino]-3H-quinazolin-4-one](/img/structure/B7358151.png)
![2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one](/img/structure/B7358164.png)
![1-tert-butyl-6-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358169.png)
![6-(2-methyl-6-thiophen-3-ylmorpholin-4-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358175.png)
![N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7358190.png)
![2-[[N-methyl-4-nitro-3-(trifluoromethyl)anilino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7358191.png)
![2-[6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one](/img/structure/B7358195.png)
![1-phenyl-6-(4-phenylpiperidin-1-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358211.png)
![6-[(2-methyl-1,2,4-triazol-3-yl)methylamino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358222.png)
![2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B7358228.png)
![3-[2-[2-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7358231.png)
![2-[1-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]ethyl]-3H-quinazolin-4-one](/img/structure/B7358234.png)
![6-(Cyclopropylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358239.png)
![6-[[2-hydroxy-2-(2-methylphenyl)ethyl]amino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358246.png)